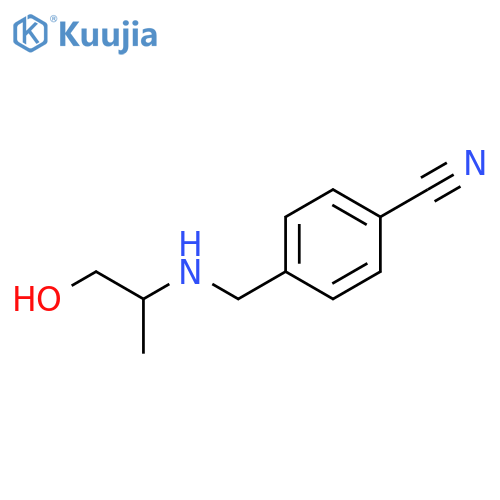Cas no 1010393-11-9 (4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile)
4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrileは、ベンゾニトリル骨格にヒドロキシプロピルアミノメチル基を有する有機化合物です。この化合物は、医薬品中間体や機能性材料の合成において有用なビルディングブロックとして注目されています。分子内にヒドロキシル基とニトリル基を併せ持つため、さらなる化学修飾のための反応点を提供します。特に、アミン部位の求核性とヒドロキシル基の反応性を活かした多段階合成が可能であり、複雑な分子構築に適しています。また、適度な極性と溶解性を示すため、有機溶媒中での反応条件設計が容易という利点があります。

1010393-11-9 structure
商品名:4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile
4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile 化学的及び物理的性質
名前と識別子
-
- Benzonitrile, 4-[[(2-hydroxy-1-methylethyl)amino]methyl]-
- 4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile
-
- インチ: 1S/C11H14N2O/c1-9(8-14)13-7-11-4-2-10(6-12)3-5-11/h2-5,9,13-14H,7-8H2,1H3
- InChIKey: HHRFIMOVWDGSQT-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC=C(CNC(C)CO)C=C1
4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376003-2.5g |
4-(((1-Hydroxypropan-2-yl)amino)methyl)benzonitrile |
1010393-11-9 | 95% | 2.5g |
¥36640 | 2023-02-27 | |
| Enamine | EN300-166099-0.05g |
4-{[(1-hydroxypropan-2-yl)amino]methyl}benzonitrile |
1010393-11-9 | 0.05g |
$624.0 | 2023-02-17 | ||
| Enamine | EN300-166099-1.0g |
4-{[(1-hydroxypropan-2-yl)amino]methyl}benzonitrile |
1010393-11-9 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-166099-2.5g |
4-{[(1-hydroxypropan-2-yl)amino]methyl}benzonitrile |
1010393-11-9 | 2.5g |
$1454.0 | 2023-02-17 | ||
| Ambeed | A1055508-1g |
4-{[(1-hydroxypropan-2-yl)amino]methyl}benzonitrile |
1010393-11-9 | 95% | 1g |
$541.0 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376003-250mg |
4-(((1-Hydroxypropan-2-yl)amino)methyl)benzonitrile |
1010393-11-9 | 95% | 250mg |
¥18435 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376003-50mg |
4-(((1-Hydroxypropan-2-yl)amino)methyl)benzonitrile |
1010393-11-9 | 95% | 50mg |
¥14601 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376003-1g |
4-(((1-Hydroxypropan-2-yl)amino)methyl)benzonitrile |
1010393-11-9 | 95% | 1g |
¥16044 | 2023-02-27 | |
| Enamine | EN300-166099-0.1g |
4-{[(1-hydroxypropan-2-yl)amino]methyl}benzonitrile |
1010393-11-9 | 0.1g |
$653.0 | 2023-02-17 | ||
| Enamine | EN300-166099-5.0g |
4-{[(1-hydroxypropan-2-yl)amino]methyl}benzonitrile |
1010393-11-9 | 5.0g |
$2152.0 | 2023-02-17 |
4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile 関連文献
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
1010393-11-9 (4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile) 関連製品
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1010393-11-9)4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile

清らかである:99%
はかる:1g
価格 ($):487.0